2,3-Dimethylphenylhydroxylamine
Description
Significance of N-Arylhydroxylamines in Organic and Biological Chemistry
N-Arylhydroxylamines are a class of organic compounds characterized by a hydroxylamine (B1172632) group (-NHOH) attached to an aromatic ring. Their importance stems from their versatile reactivity, which makes them valuable intermediates in the synthesis of a wide array of more complex molecules. In organic synthesis, they serve as precursors for generating various functionalized aromatic amines due to the relatively weak N-O bond. rsc.org This reactivity allows for transformations such as the synthesis of 2-aminophenols, which are important structural motifs in many natural products and pharmaceutical drugs. rsc.org
From a biological perspective, N-arylhydroxylamines are implicated in various biochemical processes. Some N-arylhydroxylamines and their derivatives exhibit biological activities, including potential applications as antimicrobial and antifungal agents. researchgate.net The metabolic activation of certain aromatic amines to N-arylhydroxylamines is a key step in understanding their biological effects.
Overview of Historical and Current Research Trajectories for Arylhydroxylamine Derivatives
Historically, research on arylhydroxylamines has been driven by their role as intermediates in the reduction of nitroaromatic compounds. The selective reduction of nitroarenes to N-arylhydroxylamines has been a significant area of study, with various catalytic systems being developed to achieve high yields and selectivity. researchgate.netrsc.org Early methods often involved stoichiometric reagents, but modern research has shifted towards more efficient and environmentally benign catalytic approaches, including the use of platinum catalysts and tellurium-catalyzed reductions. rsc.orgoup.com
Current research continues to explore new synthetic methodologies for preparing N-arylhydroxylamines and their derivatives. mdpi.com A notable trend is the development of metal-free and oxidant-free reactions, such as the cascade rsc.orgrsc.org-sigmatropic rearrangement and in situ hydrolysis of N-arylhydroxylamines to produce 2-aminophenols. rsc.org Furthermore, the application of N-arylhydroxylamines in novel coupling reactions, like the intermolecular desulfurdioxidative N-N coupling with N-sulfinylanilines to form unsymmetrical hydrazines, highlights the ongoing expansion of their synthetic utility. nih.gov The exploration of their potential in medicinal chemistry also continues, with studies investigating the structure-activity relationships of related compounds for antibacterial and antiviral activities. mdpi.comnih.gov
Rationale for Focused Investigation of 2,3-Dimethylphenylhydroxylamine
The focused investigation of this compound is warranted due to the specific structural features imparted by the two methyl groups on the phenyl ring. The position and electronic nature of substituents on the aromatic ring of an N-arylhydroxylamine can significantly influence its reactivity, stability, and biological activity. The presence of two methyl groups in the ortho and meta positions introduces steric and electronic effects that can modulate the compound's chemical behavior compared to the parent phenylhydroxylamine or other isomeric dimethylphenylhydroxylamines.
Understanding these effects is crucial for several reasons. Firstly, it allows for a more nuanced understanding of the structure-reactivity relationships within the broader class of N-arylhydroxylamines. Secondly, it can lead to the development of novel synthetic transformations where the specific steric hindrance or electron-donating nature of the 2,3-dimethylphenyl group can be exploited to achieve unique regioselectivity or reaction outcomes. Finally, the biological activity of this compound and its metabolites could differ significantly from other arylhydroxylamines, making it a target of interest for toxicological and pharmacological studies.
Scope of the Research Endeavor
This article will provide a comprehensive overview of the chemical compound this compound. The scope will encompass its fundamental chemical properties, methods for its synthesis, and its characteristic chemical reactions. The information presented is intended to be a foundational resource for researchers in organic chemistry, medicinal chemistry, and related fields who are interested in the specific attributes and potential applications of this particular N-arylhydroxylamine derivative. The discussion will remain strictly within the confines of its chemical nature and will not extend to dosage or safety profiles.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)hydroxylamine |
| CAS Number | 64104-53-4 |
Structure
3D Structure
Properties
CAS No. |
3096-62-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-8(9-10)7(6)2/h3-5,9-10H,1-2H3 |
InChI Key |
CCTSPMYDFYAKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NO)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 2,3-Dimethylphenylhydroxylamine
The selective reduction of 2,3-dimethylnitrobenzene represents the most common and well-documented strategy for the synthesis of this compound. The key challenge in this transformation is to control the reduction to the hydroxylamine (B1172632) stage, preventing further reduction to the corresponding aniline (B41778).
Catalytic hydrogenation is a versatile method for the reduction of nitroarenes. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high selectivity towards the N-arylhydroxylamine. Platinum-based catalysts, often supported on carbon (Pt/C), have been shown to be effective for the selective hydrogenation of nitroaromatics to their corresponding hydroxylamines. mdpi.com The addition of inhibitors or promoters can further enhance selectivity by suppressing the subsequent reduction of the hydroxylamine to the amine. For instance, dimethyl sulfoxide (B87167) (DMSO) has been used as an inhibitor in conjunction with Pt/C catalysts. mdpi.com The hydrogenation of dinitrotoluene, a related compound, has been studied using Pd/C catalysts, where hydroxylamine intermediates were identified. researchgate.netresearchgate.net While specific data for 2,3-dimethylnitrobenzene is not always available, the general principles are applicable.
| Catalyst | Substrate | Reaction Conditions | Yield of N-Arylhydroxylamine | Reference |
|---|---|---|---|---|
| Pd/C | Dimethylnitrobenzene | 4–10 bar H₂, 343–403 K, Ethanol (B145695) | High conversion to dimethylaniline, hydroxylamine as intermediate | semanticscholar.orgjournalspub.info |
| Pt/C with DMSO | Nitrobenzene (B124822) | H₂, various conditions | Selective formation of N-Phenylhydroxylamine | mdpi.com |
| Ni | Dimethylnitrobenzene | 4–10 bar H₂, 343–403 K, Ethanol | High conversion to dimethylaniline, hydroxylamine as intermediate | ijarp.org |
The use of stoichiometric metal reagents, particularly zinc dust, in the presence of a proton source is a classical and effective method for the preparation of N-arylhydroxylamines. orgsyn.org This method often proceeds under mild conditions and can offer high yields. The reaction is typically carried out in an aqueous medium with an ammonium (B1175870) salt, such as ammonium chloride, acting as a proton donor. orgsyn.org A greener approach involves the use of zinc dust in a CO2/H2O system, which avoids the use of ammonium chloride and provides high selectivity for the desired N-arylhydroxylamine. rsc.org This method has been successfully applied to a range of nitroarenes, with yields often exceeding 88%. rsc.org
| Metal Reagent | Substrate | Reaction Conditions | Yield of N-Arylhydroxylamine | Reference |
|---|---|---|---|---|
| Zinc dust | Nitrobenzene | NH₄Cl, H₂O, 60–65°C | 62–68% | orgsyn.org |
| Zinc dust | Nitrobenzene | CO₂/H₂O, 25°C, 1.5 h | 88% | rsc.org |
| Zinc | Nitroarenes | NH₄Cl, H₂O, 80°C | High yields of corresponding anilines, hydroxylamine as intermediate | researchgate.net |
The enzymatic reduction of nitroaromatics offers a green and highly selective alternative to traditional chemical methods. Nitroreductases, a class of flavoenzymes, are capable of catalyzing the reduction of nitro groups to either hydroxylamines or amines. nih.govoup.com The product distribution can often be controlled by the choice of enzyme and reaction conditions. Type I nitroreductases, which are oxygen-insensitive, are particularly useful for the synthesis of N-arylhydroxylamines as they catalyze a two-electron reduction of the nitro group. oup.com While specific studies on the biocatalytic reduction of 2,3-dimethylnitrobenzene to the corresponding hydroxylamine are not extensively documented, the broad substrate specificity of many nitroreductases suggests that this is a viable synthetic route. google.comcolostate.edu
| Biocatalyst | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Bacterial Nitroreductases (Type I) | Wide range of nitroaromatic compounds | NAD(P)H-dependent, high selectivity for hydroxylamine formation | nih.govoup.com |
| Recombinant Nitroreductases | Halo-substituted nitroaromatics and others | Can be engineered for specific substrates and selectivities | google.com |
An alternative synthetic approach to this compound involves the direct oxidation of the corresponding aniline, 2,3-dimethylaniline (B142581). This transformation requires careful control to prevent over-oxidation to nitroso or nitro compounds.
The oxidation of primary and secondary arylamines to N-arylhydroxylamines can be achieved using various oxidizing agents. The mechanism typically involves the nucleophilic attack of the nitrogen lone pair on the oxidant. The choice of oxidant is critical to achieve the desired partial oxidation. While specific protocols for the direct oxidation of 2,3-dimethylaniline to this compound are not widely reported in the literature, general principles of N-oxidation of anilines can be applied. For instance, the oxidation of related N-alkylanilines can provide insights into potential reaction pathways and reagents.
Oxidation Pathways Leading to this compound
Metalloporphyrin-Catalyzed Oxidations
The oxidation of anilines using catalysts that mimic the function of cytochrome P-450 monooxygenases represents a significant approach to synthesizing hydroxylamines. kyoto-u.ac.jpacs.org Synthetic metalloporphyrins, particularly those of iron and manganese, are effective catalysts for these transformations. nih.govresearchgate.net The general process involves the oxidation of a precursor, such as 2,3-dimethylaniline, using a suitable oxygen source.
These biomimetic systems often utilize potent oxidants like iodosylbenzene or hydroperoxides. kyoto-u.ac.jpnih.gov The catalytic cycle is initiated by the reaction of the oxidant with the metalloporphyrin, which generates a highly reactive high-valent metal-oxo species. kyoto-u.ac.jpnih.gov This intermediate is the primary oxidizing agent that transfers an oxygen atom to the aniline substrate. For instance, sterically hindered dendrimer-metalloporphyrins have been synthesized and examined as shape-selective oxidation catalysts. illinois.edu While specific data on the oxidation of 2,3-dimethylaniline is not extensively detailed in readily available literature, studies on related anilines and other substrates demonstrate the viability of this method. For example, iron(III) porphyrin complexes have been shown to catalyze the N-demethylation and oxidation of N,N-dimethylaniline, highlighting the reactivity of the nitrogen center. Furthermore, the immobilization of these catalysts on supports like silica (B1680970) or layered double hydroxides has been explored to facilitate catalyst recovery and reuse. rsc.org
Table 1: Representative Metalloporphyrin-Catalyzed Oxidation Systems This table illustrates typical components used in metalloporphyrin-catalyzed oxidations, based on studies of analogous substrates.
| Catalyst Type | Metal Center | Common Oxidants | Substrate Type | Product Type |
|---|---|---|---|---|
| Tetraphenylporphyrin (TPP) | Iron (Fe), Manganese (Mn) | Iodosylbenzene (PhIO) | Alkenes, Alkanes | Epoxides, Alcohols |
| Halogenated Porphyrins | Iron (Fe) | Iodosylbenzene (PhIO) | Sulfides, Pyrroles | Sulfoxides, Allylic Alcohols |
| Dendrimer-Porphyrins | Manganese (Mn) | Iodosylbenzene (PhIO) | Dienes, Alkenes | Epoxides |
Novel Synthetic Routes and Methodological Advancements
Beyond classical methods, significant advancements have been made in developing novel and more efficient routes to N-arylhydroxylamines. A prominent and environmentally benign strategy is the selective catalytic hydrogenation of nitroarenes. nih.gov
This method involves the reduction of a nitroaromatic precursor, in this case, 2,3-dimethylnitrobenzene, using hydrogen gas and a heterogeneous metal catalyst. Platinum on carbon (Pt/C) is a commonly used catalyst for this transformation. nih.gov The key challenge is to halt the reduction at the hydroxylamine stage, as the reaction can readily proceed to form the thermodynamically more stable aniline. nih.govacs.org To achieve high selectivity, inhibitors or modifiers are often added to the reaction system. These additives are believed to work by selectively poisoning the catalyst sites responsible for the final reduction step or by altering the adsorption/desorption kinetics of the hydroxylamine intermediate on the catalyst surface. nih.gov
Recent studies have identified 4-(dimethylamino)pyridine (DMAP) as a highly effective additive that can boost both catalytic activity and selectivity for N-arylhydroxylamines to over 99% under mild conditions. nih.gov This approach has been successfully implemented in continuous flow systems, offering an efficient and scalable protocol for a wide range of substrates. nih.gov Another approach involves using borohydrides as the reducing agent, which offers smooth reaction, rapid kinetics, and high yields under mild conditions, though the cost can be a factor for large-scale processes. nih.gov
Table 2: Conditions for Selective Hydrogenation of Nitroarenes to N-Arylhydroxylamines Based on a DMAP-mediated continuous flow process. nih.gov
| Parameter | Condition |
|---|---|
| Catalyst | 5 wt. % Pt/C |
| Substrate | 0.1 M solution of nitroarene in THF |
| Additive | 0.01 M 4-(dimethylamino)pyridine (DMAP) |
| H₂ Pressure | 0.6 MPa (6 bar) |
| Temperature | 30 °C |
| System | Continuous flow micro-packed bed reactor (µPBR) |
| Selectivity | >99% for N-Arylhydroxylamine |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is fundamental to controlling product selectivity and improving reaction efficiency. This involves studying the reaction kinetics and identifying the transient species that are formed during the chemical transformation.
Kinetic Studies of Formation Pathways
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the catalytic hydrogenation of nitroarenes, the reaction rate is influenced by several parameters, including substrate concentration, hydrogen pressure, temperature, and catalyst loading. semanticscholar.org
In studies on the hydrogenation of dimethylnitrobenzene to dimethylaniline over a Pd/C catalyst, a near first-order dependence on both the dimethylnitrobenzene concentration and the hydrogen pressure was observed in the initial phase of the reaction. semanticscholar.orgairccse.com The reaction rate increases with higher temperatures and greater catalyst loading, which is expected due to the increased number of available active sites. airccse.com However, at very high substrate concentrations, a substrate inhibition effect can sometimes be observed, leading to a lower rate of product formation. semanticscholar.org
For the Bamberger rearrangement, a reaction that N-phenylhydroxylamines undergo in acid, kinetic studies have shown that the reaction mechanism involves the unimolecular decomposition of the O-protonated species. researchgate.net The rate of this rearrangement is depressed by the presence of water, suggesting the rate-determining step does not directly involve water as a reagent. researchgate.net While these studies are not on the formation of this compound itself, they provide a framework for understanding the kinetics of related reactions involving N-arylhydroxylamines.
Identification of Reaction Intermediates
Reaction intermediates are transient molecular entities that are formed from the reactants and are subsequently converted into products. nih.gov Their identification is key to elucidating the reaction pathway.
In the catalytic hydrogenation of nitroarenes, the reaction proceeds through a series of intermediates. Computational studies on the transfer hydrogenation of nitrobenzene have identified nitrosobenzene (B162901) and N-phenylhydroxylamine as key reaction intermediates in the stepwise reduction to aniline. nih.gov The process involves the transfer of hydrogen from the catalyst to the nitro group, first forming the nitroso intermediate, which is then further reduced to the hydroxylamine, and finally to the aniline. nih.govacs.org
In the case of metalloporphyrin-catalyzed oxidations, the prime reactive intermediate is a high-valent metal-oxo species, often described as (Porphyrin)•+−FeIV=O or a related manganese species. kyoto-u.ac.jpnih.gov This powerful oxidant is formed from the reaction of the initial metalloporphyrin(III) catalyst with an oxygen donor. kyoto-u.ac.jp In the oxidation of anilines, the reaction likely proceeds via the formation of a radical cation of the aniline, followed by deprotonation and subsequent reaction to form the hydroxylamine. mdpi.com Mechanistic studies on the oxidation of manganese(III) porphyrins have shown that the formation of the active nitridomanganese(V) species, responsible for nitrogen transfer reactions, involves an imidomanganese(IV) porphyrin intermediate that may disproportionate. princeton.edu These findings highlight the complex series of steps and transient species involved in the synthesis of hydroxylamines.
Chemical Reactivity and Reaction Mechanisms of 2,3 Dimethylphenylhydroxylamine
Electrophilic Nature and Reactivity Profiles
The hydroxylamine (B1172632) moiety, with its nitrogen and oxygen atoms possessing lone pairs of electrons, can exhibit nucleophilic character. However, under acidic conditions, the protonation of the hydroxyl group enhances the electrophilicity of the molecule. The nitrogen atom, being directly attached to the aromatic ring, can delocalize the positive charge that develops upon protonation, making the entire molecule susceptible to nucleophilic attack.
The reactivity of 2,3-dimethylphenylhydroxylamine is largely dominated by the behavior of the hydroxylamine functional group. The methyl substituents on the aromatic ring, being electron-donating, can influence the electron density of the ring and the nitrogen atom, thereby modulating the reactivity. While specific studies detailing a broad range of electrophilic reactions for this compound are not extensively documented in publicly available literature, its reactivity profile is primarily understood through the lens of its rearrangement and redox reactions.
Rearrangement Reactions
One of the most characteristic reactions of phenylhydroxylamines is the acid-catalyzed rearrangement to form aminophenols. For this compound, these transformations are of particular interest due to the directing effects of the methyl groups.
The Bamberger rearrangement is a classic reaction of phenylhydroxylamines in the presence of strong aqueous acid, leading to the formation of 4-aminophenols. wikipedia.orgnih.govlibretexts.org In the case of this compound, the reaction proceeds via protonation of the hydroxylamine oxygen, followed by the elimination of a water molecule to generate a reactive intermediate.
The mechanism of the Bamberger rearrangement begins with the protonation of the N-phenylhydroxylamine. wikipedia.org While N-protonation is a possible pathway, it is generally considered unproductive. wikipedia.org The key step is the O-protonation of the hydroxyl group, which facilitates the departure of a water molecule and the formation of a nitrenium ion intermediate. wikipedia.orgnih.govnih.gov This highly electrophilic species is then attacked by a nucleophile, typically water, at the para position to yield the final 4-aminophenol (B1666318) product. wikipedia.org
The intermediacy of nitrenium ions in the Bamberger rearrangement is a cornerstone of its accepted mechanism. wikipedia.orgnih.gov These electron-deficient species are highly reactive and are key to understanding the regioselectivity of the nucleophilic attack. For this compound, the corresponding 2,3-dimethylphenylnitrenium ion would be the central intermediate. The stability and reactivity of this nitrenium ion are influenced by the electronic effects of the two methyl groups. Computational studies on related systems have been instrumental in probing the nature of these transient intermediates.
The methyl groups at the 2- and 3-positions of the phenyl ring exert significant influence on the rate and outcome of the Bamberger rearrangement. Electron-donating groups, such as methyl groups, are known to increase the rate of rearrangement. This is attributed to their ability to stabilize the positive charge of the nitrenium ion intermediate.
Studies on sterically hindered phenylhydroxylamines have shown that substituents at the ortho position can have a pronounced effect. Research indicates that the rate constants for the rearrangement of 2-substituted phenylhydroxylamines are influenced by both electronic and steric factors. In some cases, steric hindrance can even accelerate the rearrangement. The presence of a substituent at the 3-position, adjacent to a 2-methyl group, can introduce what is known as a 'buttressing effect,' further influencing the reaction kinetics.
| Substituent Position | Effect on Rearrangement Rate | Underlying Reason |
|---|---|---|
| 2-Methyl | Rate acceleration | Electronic (stabilization of nitrenium ion) and potential steric acceleration |
| 3-Methyl | Further rate modification | Electronic effects and potential 'buttressing effect' on the adjacent 2-methyl group |
Bamberger Rearrangement and Analogous Acid-Catalyzed Transformations
Oxidation and Reduction Chemistry
The nitrogen atom in this compound exists in an intermediate oxidation state, allowing the compound to act as both an oxidizing and a reducing agent.
Oxidation: Phenylhydroxylamines can be oxidized to nitroso compounds and subsequently to nitro compounds. The oxidation of this compound would be expected to yield 2,3-dimethylnitrosobenzene and further oxidation to 2,3-dimethylnitrobenzene. The specific oxidizing agents and reaction conditions would determine the final product. For instance, the oxidation of phenylhydroxylamine itself in aqueous buffer solutions can lead to nitrosobenzene (B162901), nitrobenzene (B124822), and azoxybenzene. evitachem.com
Reduction: Conversely, this compound can be reduced to the corresponding amine, 2,3-dimethylaniline (B142581). Common reducing agents for this transformation include catalytic hydrogenation or the use of metal-acid systems. The synthesis of phenylhydroxylamines often involves the controlled reduction of the corresponding nitro compound, highlighting the delicate balance required to stop at the hydroxylamine stage without proceeding to the full reduction to the amine. nih.gov
| Reaction Type | Typical Reagents | Expected Product |
|---|---|---|
| Oxidation | Mild oxidizing agents (e.g., air, FeCl₃) | 2,3-Dimethylnitrosobenzene |
| Further Oxidation | Stronger oxidizing agents (e.g., H₂O₂, KMnO₄) | 2,3-Dimethylnitrobenzene |
| Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C), Zn/acid | 2,3-Dimethylaniline |
Formation of Nitroso and Nitro Derivatives
The oxidation of arylhydroxylamines to their corresponding nitroso and ultimately nitro derivatives is a well-established transformation. For this compound, this oxidation can be achieved using various oxidizing agents. The initial oxidation step involves the conversion of the hydroxylamine to the nitroso compound, 2,3-dimethylnitrosobenzene. This can be followed by further oxidation to yield 2,3-dimethylnitrobenzene.
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction mechanism typically involves the abstraction of the hydroxyl hydrogen and an electron from the nitrogen atom.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product(s) | General Observations |
| Potassium Permanganate (KMnO₄) | 2,3-Dimethylnitrosobenzene, 2,3-Dimethylnitrobenzene | Reaction proceeds readily, often with the formation of manganese dioxide as a byproduct. The extent of oxidation to the nitro derivative depends on the reaction conditions. |
| Hydrogen Peroxide (H₂O₂) | 2,3-Dimethylnitrosobenzene, 2,3-Dimethylnitrobenzene | The reaction may require a catalyst and careful control of temperature to prevent over-oxidation and decomposition. |
It is important to note that nitrosoarenes can exist as monomers or dimers, and the monomeric form is often colored. nih.gov
Reductive Pathways to Corresponding Amines
The reduction of this compound leads to the formation of the corresponding amine, 2,3-dimethylaniline. This transformation is a key reaction and can be accomplished through catalytic hydrogenation. In this process, a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is used in the presence of a hydrogen source.
The reaction mechanism involves the adsorption of the hydroxylamine onto the catalyst surface, followed by the cleavage of the nitrogen-oxygen bond and the addition of hydrogen atoms.
Table 2: Reduction of this compound
| Reagent(s) | Product | General Reaction Conditions |
| H₂/Pd-C | 2,3-Dimethylaniline | Typically carried out in a solvent like ethanol (B145695) under a hydrogen atmosphere. mdpi.com |
| H₂/Pt-C | 2,3-Dimethylaniline | Similar to Pd/C, platinum catalysts are also effective for this reduction. |
This reductive pathway is analogous to the final step in the reduction of nitroarenes to arylamines, where the arylhydroxylamine is an intermediate. chemeurope.com
Derivative Formation
The hydroxylamine functionality in this compound allows for the formation of various derivatives through reactions at the nitrogen and oxygen atoms.
Condensation Reactions
This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form N-aryl oximes. The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.
For instance, the reaction of this compound with benzaldehyde (B42025) would be expected to yield N-(2,3-dimethylphenyl)benzaldoxime. The general mechanism for oxime formation from an aldehyde and a hydroxylamine is well-documented. researchgate.netgoogle.com
Table 3: Representative Condensation Reaction
| Reactant | Expected Product | Reaction Type |
| Benzaldehyde | N-(2,3-Dimethylphenyl)benzaldoxime | Condensation |
Acylation and Alkylation Studies
The nitrogen and oxygen atoms of this compound can be acylated and alkylated. Acylation, typically with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270), can occur at either the nitrogen or oxygen atom. The site of acylation can be influenced by the reaction conditions and the nature of the acylating agent. For example, reaction with acetyl chloride could yield N-acetyl-N-(2,3-dimethylphenyl)hydroxylamine or O-acetyl-N-(2,3-dimethylphenyl)hydroxylamine. The formation of N-acetyldibenzamide from the reaction of benzoyl chloride and a primary amide in pyridine highlights the role of the solvent and base in such reactions. lsu.edu
Alkylation, for instance with alkyl halides like methyl iodide, can also lead to N- and/or O-alkylation products. These reactions often proceed via nucleophilic substitution, where the hydroxylamine acts as the nucleophile. The use of a base is typically required to deprotonate the hydroxylamine, increasing its nucleophilicity. Studies on the alkylation of diphenylamines with chloroacetonitrile (B46850) have shown that the choice of solvent and base is crucial for the reaction outcome. researchgate.net
Table 4: Representative Acylation and Alkylation Reactions
| Reagent | Potential Product(s) | Reaction Type |
| Acetyl Chloride/Pyridine | N-acetyl-N-(2,3-dimethylphenyl)hydroxylamine, O-acetyl-N-(2,3-dimethylphenyl)hydroxylamine | Acylation |
| Methyl Iodide/Base | N-methyl-N-(2,3-dimethylphenyl)hydroxylamine, O-methyl-N-(2,3-dimethylphenyl)hydroxylamine, N,O-dimethyl-N-(2,3-dimethylphenyl)hydroxylamine | Alkylation |
A notable reaction of arylhydroxylamines is the Bamberger rearrangement, which occurs in the presence of strong aqueous acid and leads to the formation of aminophenols. chemeurope.comwikipedia.orgscribd.com For N-(2,3-dimethylphenyl)hydroxylamine, this rearrangement would be expected to yield a derivative of aminophenol, with the hydroxyl group adding to the aromatic ring. The exact isomeric product distribution would depend on the directing effects of the methyl groups and the reaction mechanism. researchgate.net
Molecular Mechanisms of Biological Interactions and Reactivity
Metabolic Activation Pathways
The bioactivation of aromatic amines, including dimethylanilines, is a critical initial step in their mechanism of toxicity and carcinogenicity. This process involves their conversion to more reactive metabolites that can interact with cellular macromolecules. 2,3-Dimethylphenylhydroxylamine is a key metabolite in this pathway.
Formation as a Metabolite of Aromatic Amines (e.g., Dimethylanilines)
Aromatic amines, such as 2,3-dimethylaniline (B142581), undergo metabolic N-hydroxylation to form N-hydroxy arylamines. nih.gov This reaction is a primary activation step and is catalyzed by cytochrome P-450 enzymes. nih.gov The resulting N-hydroxylamine, in this case, this compound, is a more reactive intermediate. While direct studies on 3,4-dimethylaniline (B50824) metabolism in rats have been conducted, the general pathways of metabolic activation are applicable to other isomers like 2,3-dimethylaniline. nih.govnih.gov The gut microbiota can also play a role in the biotransformation of aromatic compounds, including the reduction of nitroaromatics to their corresponding amines, which can then enter these activation pathways. acs.org
Enzymatic Biotransformation Processes
The enzymatic processes involved in the activation of aromatic amines are complex. The initial N-hydroxylation is mediated by cytochrome P-450 (CYP) isozymes. nih.govresearchgate.net Following its formation, the N-hydroxylamine can undergo further enzymatic biotransformation. One significant pathway is O-acetylation, catalyzed by N-acetyltransferases (NATs), such as NAT1 and NAT2. nih.gov This process converts the N-hydroxylamine into a more unstable N-acetoxyarylamine. This conjugate can then spontaneously break down to form a highly reactive nitrenium ion. nih.govnih.gov The efficiency of these enzymatic processes can be influenced by genetic polymorphisms in the NAT genes, leading to different rates of activation and deactivation of arylamine carcinogens among individuals. nih.gov
Nitrenium Ion Intermediacy in Molecular Adduct Formation
The formation of a nitrenium ion is a pivotal event in the cascade leading to the covalent modification of cellular macromolecules, particularly DNA. nih.gov This highly electrophilic species is generated from the metabolic activation of this compound.
Covalent Adduct Formation with Deoxyguanosine and DNA Constituents
The nitrenium ion derived from this compound is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. nih.gov The primary target for adduction is often the C8 position of 2'-deoxyguanosine (B1662781) (dG). nih.govnih.gov However, reactions at other sites on guanine (B1146940), as well as with other DNA bases, can also occur. nih.gov The formation of these DNA adducts is a critical step in the initiation of chemical carcinogenesis, as they can lead to mutations if not repaired. youtube.com Studies with the related compound N-(2,6-dimethylphenyl)hydroxylamine have shown the formation of multiple adducts with deoxyguanosine under physiological pH, indicating the reactivity of the corresponding nitrenium ion with various sites on the nucleobase. nih.gov
Quantitative Assessment of Adduct Formation Rates and Yields
The rates and yields of DNA adduct formation are crucial for assessing the genotoxic potential of a chemical. Quantitative methods, such as liquid chromatography-mass spectrometry (LC-MS), are employed to detect and quantify specific DNA adducts. nih.govelsevierpure.com For instance, the analysis of DNA adducts in tissues of animals exposed to related compounds like N-nitrosodimethylamine (NDMA) has provided valuable data on the levels of different adducts formed. mdpi.comresearchgate.net
Below is a hypothetical data table illustrating the types of adducts that could be formed from the reaction of the 2,3-dimethylphenylnitrenium ion with DNA constituents and their potential relative abundance, based on known reactivity patterns of similar compounds.
| DNA Constituent | Adduct Type | Relative Abundance |
| 2'-Deoxyguanosine | C8-dG Adduct | High |
| 2'-Deoxyguanosine | N2-dG Adduct | Moderate |
| 2'-Deoxyadenosine | C8-dA Adduct | Low |
| 2'-Deoxyadenosine | N6-dA Adduct | Low |
| 2'-Deoxycytidine | N4-dC Adduct | Very Low |
Molecular Level Effects of this compound on Biological Macromolecules
This compound is a metabolite of the industrial chemical 2,3-xylidine. The biological activities of aromatic amines and their metabolites, such as hydroxylamines, are of significant scientific interest due to their potential to interact with and damage cellular macromolecules. The metabolic activation of xylidines, including 2,3-xylidine, is a critical step in their toxicological profile.
The primary mechanism of action for the genotoxicity of xylidine (B576407) isomers is believed to involve metabolic N-hydroxylation to form N-hydroxylamines. publisso.de This is followed by the formation of highly reactive nitrenium ions, which are electrophilic and can readily attack nucleophilic sites on biological macromolecules, most notably DNA. publisso.de
Investigations into DNA Damage Mechanisms
The genotoxicity of 2,3-xylidine, the parent compound of this compound, has been observed in microbial assays. In a bacterial mutagenicity test using Salmonella typhimurium strain TA100, 2,3-xylidine demonstrated mutagenic effects when subjected to metabolic activation with a rat liver S9 mix. publisso.de This finding supports the hypothesis that a metabolite, such as this compound, is responsible for the observed DNA damage.
While direct studies characterizing the DNA adducts formed by this compound are limited, research on the closely related isomer, N-(2,6-dimethylphenyl)hydroxylamine, provides significant insight into the potential mechanisms of DNA damage. A study involving the exposure of 2'-deoxyguanosine (dG) to N-(2,6-dimethylphenyl)hydroxylamine at a physiological pH of 7.4 revealed the formation of multiple DNA adducts. nih.gov This reaction occurs through the formation of a stable nitrenium ion from the hydroxylamine (B1172632), which can then covalently bind to various positions on the guanine base. nih.gov
The investigation identified at least six distinct adducts formed through reactions with the carbon, nitrogen, and oxygen atoms of 2'-deoxyguanosine. nih.gov The stability of the nitrenium ion derived from N-(2,6-dimethylphenyl)hydroxylamine is thought to contribute to its ability to react with multiple sites on the dG molecule. nih.gov Given the structural similarity, it is plausible that this compound would also form a variety of DNA adducts through a similar mechanism. The proposed adducts from the study on the 2,6-isomer highlight the complexity of DNA damage that can be induced by these metabolites.
Table 1: Proposed 2'-deoxyguanosine Adducts with N-(2,6-dimethylphenyl)hydroxylamine
| Adduct | Site of Reaction on Deoxyguanosine |
| Adduct 1 | C8 Position |
| Adduct 2 | N7 Position |
| Adduct 3 | O6 Position |
| Adduct 4 | N2 Position |
| Adduct 5 | C5 Position |
| Adduct 6 | N1 Position |
This table is based on data from the reaction of N-(2,6-dimethylphenyl)hydroxylamine with 2'-deoxyguanosine and serves as a model for the potential reactivity of this compound. nih.gov
The formation of such DNA adducts can have significant biological consequences. If not repaired, these lesions can lead to mutations during DNA replication, a critical initiating event in chemical carcinogenesis. nih.gov The types of mutations are dependent on the specific adduct formed and the fidelity of the DNA polymerase encountering the lesion. nih.gov
Impact on Cellular Components at a Molecular Level
The reactive nitrenium ion generated from this compound is not only capable of reacting with DNA but also with other nucleophilic biomolecules within the cell. This includes amino acid residues in proteins and other small molecules.
Interaction with Proteins:
Induction of Oxidative Stress:
The metabolism of aromatic amines has been linked to the generation of reactive oxygen species (ROS). nih.gov The redox cycling of hydroxylamines and their corresponding nitroso derivatives can produce superoxide (B77818) anions and other ROS. This can lead to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed. Oxidative stress can, in turn, cause damage to various cellular components, including lipids.
Impact on Lipids:
Lipid peroxidation is a process where oxidants attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to lipid hydroperoxides. nih.gov This can compromise membrane integrity and function. While direct evidence for this compound inducing lipid peroxidation is lacking, the potential for this compound to contribute to oxidative stress suggests it could indirectly lead to lipid damage.
Advanced Analytical Methodologies for 2,3 Dimethylphenylhydroxylamine Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are fundamental for isolating 2,3-Dimethylphenylhydroxylamine from complex mixtures and accurately measuring its concentration. The choice of technique often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile organic compounds. However, compounds like this compound may lack a strong chromophore, leading to poor detection by standard UV-Vis detectors. To overcome this, pre-column or post-column derivatization is often employed to enhance detectability. thermofisher.com
Derivatization involves reacting the analyte with a reagent to form a derivative that is more easily detectable. For hydroxylamines and related amine compounds, reagents that introduce a fluorescent or strongly UV-absorbing moiety are common. For instance, 4-chloro-7-nitrobenzofurazane (NBD-Cl) is a reagent known to react with amines to produce highly fluorescent derivatives, significantly lowering the limit of detection. thermofisher.com The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffered aqueous solution. nih.govnih.gov
Research Findings: The derivatization process is a critical step that requires optimization of reaction conditions such as temperature, time, and pH to ensure complete and reproducible conversion of the analyte. thermofisher.com For example, a study on the determination of dimethyl and diethyl amine showed that derivatization with NBD-Cl at 70 °C for 30 minutes provided optimal results for subsequent HPLC analysis with fluorescence detection (HPLC-FLD). thermofisher.com While specific studies on this compound are not prevalent, the principles of derivatization and separation used for other small aromatic amines are directly applicable. The resulting hydrophobic derivative allows for excellent retention and separation on reversed-phase columns. thermofisher.com
Table 1: Illustrative HPLC-FLD Parameters for Derivatized this compound Note: The following parameters are hypothetical but based on established methods for similar analytes.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Derivatization Reagent | 4-chloro-7-nitrobenzofurazane (NBD-Cl) |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) |
| Retention Time | ~8.5 min (Analyte-dependent) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, which may exhibit thermal lability, the method requires careful optimization to prevent degradation in the injector port or on the column. In some cases, derivatization to a more thermally stable and volatile compound may be necessary. However, direct GC analysis is often preferred for its simplicity. nih.gov
The use of shorter analytical columns can reduce the residence time of the analyte in the heated zones of the GC system, thereby minimizing thermal degradation. nih.gov The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a trifluoropropylmethyl polysiloxane phase, can be effective for separating aromatic amines and their derivatives. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. nih.govmdpi.com
Research Findings: Studies on related thermally sensitive compounds have demonstrated the feasibility of GC-MS analysis without derivatization by using optimized conditions. nih.gov For instance, a novel GC-MS method was developed for dimenhydrinate (B1670652) and its related substances using a direct injection approach, achieving good separation in under 15 minutes. nih.gov For hydroxylamine (B1172632) compounds, indirect methods have also been developed, such as converting hydroxylamine to nitrous oxide for headspace GC analysis, which provides high sensitivity. researchgate.net This approach, however, is more suitable for the parent hydroxylamine rather than its substituted derivatives.
Table 2: Representative GC-MS Parameters for this compound Analysis Note: The following parameters are hypothetical but based on established methods for similar analytes.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C (or lower to prevent degradation) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-400 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound as it can handle thermally labile and polar compounds without the need for derivatization. researchgate.netchemrxiv.org The analyte is first separated on an LC column, typically a reversed-phase C18 column, and then introduced into the mass spectrometer.
The mass spectrometer can be operated in various modes, with electrospray ionization (ESI) being a common choice for polar compounds like hydroxylamines. Tandem mass spectrometry (MS/MS) provides even greater selectivity and is used for quantitative studies through selected reaction monitoring (SRM). thermofisher.com In SRM, a specific parent ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection minimizes interferences from the sample matrix. thermofisher.com
Research Findings: LC-MS/MS methods are widely used for the detection of trace-level impurities and metabolites in complex matrices such as pharmaceuticals and biological fluids. thermofisher.comnih.gov For example, a sensitive LC-MS/MS method was developed for the quantification of N,N-dimethyltryptamine and its metabolites in human plasma, demonstrating the power of this technique for analyzing low concentrations of small molecules. nih.gov The development of an LC-MS method for a genotoxic impurity, N,O-Dimethylhydroxylamine, also highlights the utility of this approach, where derivatization was used to enhance sensitivity in that specific case. researchgate.net For this compound, a direct LC-MS/MS approach would likely provide the necessary sensitivity and selectivity for most research applications.
Table 3: Typical LC-MS/MS Parameters for this compound Note: The following parameters are hypothetical but based on established methods for similar analytes.
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Hypothetical Transition | [M+H]+ → Product Ion (e.g., 152.1 → 134.1) |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide information about the molecule's electronic structure, functional groups, and the connectivity of its atoms.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to electronic transitions within the molecule. For this compound, the aromatic ring and the hydroxylamine group act as chromophores. The presence of the dimethyl substituents on the phenyl ring will influence the position and intensity of the absorption maxima (λmax). rsc.org
The UV-Vis spectrum of an aromatic compound typically shows one or more absorption bands. The position of these bands can be affected by the solvent polarity. While UV-Vis spectrophotometry is excellent for quantitative analysis of pure compounds or for detecting the presence of a chromophore, it generally lacks the specificity for unequivocal identification in complex mixtures without prior separation. msu.edu
Research Findings: The UV-Vis spectra of substituted aromatic compounds are well-documented. For instance, studies on hydroxyl-substituted porphyrins and coumarins show that the type and position of substituents significantly shift the absorption spectra. rsc.orgnih.gov For this compound, the electronic transitions of the benzene (B151609) ring are expected to be the most prominent feature, with the hydroxylamine and methyl groups causing a bathochromic (red) shift compared to unsubstituted benzene. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and interpret the experimental UV-Visible spectra of novel compounds. researchgate.net
Table 4: Predicted UV-Visible Absorption Data for this compound in Methanol Note: The following data are illustrative predictions based on the structure.
| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |
| ~210 | ~7,500 | π → π |
| ~275 | ~1,500 | π → π |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon-13), NMR can provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. nih.gov
Research Findings: NMR spectroscopy is routinely used to confirm the structure of newly synthesized compounds and to identify impurities. nih.gov The chemical shifts are highly sensitive to the electronic environment of the nuclei. For this compound, the positions of the two methyl groups at C2 and C3 will result in a specific splitting pattern for the three adjacent aromatic protons. The hydroxylamine protons (-NH and -OH) may appear as broad signals and their chemical shifts can be dependent on solvent and concentration. Computational methods can also be used to predict NMR chemical shifts, which can be a valuable aid in spectral assignment and structure verification. escholarship.org
Table 5: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Note: The following chemical shifts are hypothetical predictions in CDCl3.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.2 | 115 - 148 |
| -CH3 (at C2) | ~2.2 | ~15 |
| -CH3 (at C3) | ~2.3 | ~20 |
| -NH | Variable (broad) | - |
| -OH | Variable (broad) | - |
| Aromatic C-N | - | ~148 |
| Aromatic C-CH3 | - | ~125, ~137 |
| Aromatic C-H | - | ~115, ~120, ~126 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. ijisrt.com The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ijisrt.com Each type of bond (e.g., O-H, N-H, C=C) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". ijisrt.comkhanacademy.org
For this compound, the IR spectrum is expected to show absorption bands corresponding to its distinct functional groups: the hydroxyl group (-OH), the amine group (-NH), the aromatic ring, and the methyl groups (-CH₃). The specific wavenumbers for these vibrations can be predicted based on established correlation tables.
A hypothetical IR spectrum for this compound would likely exhibit the following key absorption bands:
| Functional Group | Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl | O-H | Stretching | 3200-3600 (broad) |
| Amine | N-H | Stretching | 3300-3500 |
| Aromatic | C-H | Stretching | 3000-3100 |
| Alkyl | C-H | Stretching | 2850-2960 |
| Aromatic | C=C | Stretching | 1450-1600 |
| Amine | C-N | Stretching | 1250-1350 |
| Hydroxyl | C-O | Stretching | 1000-1260 |
The broadness of the O-H stretching band is typically due to hydrogen bonding. The N-H stretching vibration may appear as a single sharp peak. The aromatic C=C stretching vibrations often present as multiple sharp bands in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. khanacademy.org
Electrochemical Detection Approaches
Electrochemical methods offer high sensitivity, rapid response, and relatively low-cost instrumentation for the detection of electroactive species like this compound. rsc.orgtandfonline.com The core of these techniques lies in measuring the current or potential changes at an electrode surface resulting from the oxidation or reduction of the target analyte.
Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. For arylhydroxylamines, cyclic voltammetry (CV) is a common technique to study their electrochemical behavior. In a typical CV experiment for a phenylhydroxylamine derivative, an oxidation peak can be observed, which corresponds to the oxidation of the hydroxylamine group. researchgate.net The potential at which this peak occurs provides qualitative information about the analyte, while the peak current is proportional to its concentration.
Amperometry is another electrochemical technique where a constant potential is applied to the electrode, and the current is measured as a function of time. This method is often used for the quantitative determination of an analyte after its oxidation or reduction potential has been identified by voltammetry. Amperometry can offer very low detection limits, making it suitable for trace analysis.
The electrochemical oxidation of phenylhydroxylamine at a glassy carbon electrode has been studied, providing insights into the potential mechanisms for related compounds. researchgate.net The process often involves the transfer of electrons and protons.
To improve the sensitivity and selectivity of electrochemical detection, the working electrode can be modified with various nanomaterials. srce.hrmdpi.com These modifications can increase the electrode's surface area, enhance the rate of electron transfer, and lower the overpotential required for the electrochemical reaction. mdpi.com
For the detection of hydroxylamine and its derivatives, several types of modified electrodes have been developed, demonstrating significantly improved performance compared to bare electrodes. tandfonline.comsrce.hrmdpi.comiapchem.org
Common modification materials include:
Metal Nanoparticles: Gold and platinum nanoparticles are known to have excellent catalytic activity towards the oxidation of hydroxylamines.
Carbon-based Nanomaterials: Graphene and carbon nanotubes provide a large surface area and high electrical conductivity.
Metal Oxides: Nanoparticles of metal oxides like iron oxide (Fe₃O₄) and nickel cobalt oxide (NiCo₂O₄) have been used to enhance the electrocatalytic oxidation of hydroxylamine. srce.hrmdpi.com
For instance, a screen-printed electrode modified with a nanocomposite of NiCo₂O₄ and reduced graphene oxide (RGO) has been shown to be a highly sensitive sensor for hydroxylamine, with a low detection limit in the nanomolar range. mdpi.com Similarly, Fe₃O₄ nanoparticles functionalized and combined with graphene oxide have been used to create a sensor for hydroxylamine with a wide linear range and a low detection limit. srce.hriapchem.org The development of such modified electrodes holds great promise for the sensitive and selective analysis of this compound in various samples.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to predicting molecular properties from first principles. pku.edu.cn Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them suitable for studying molecules of this size. nih.gov
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can map out the distribution of electrons, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
For 2,3-Dimethylphenylhydroxylamine, the lone pairs of electrons on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group, as well as the π-electron system of the dimethylphenyl ring, are expected to be the primary sites of chemical reactivity. The HOMO would likely be localized on the hydroxylamine moiety and the aromatic ring, making these sites susceptible to electrophilic attack or oxidation. The LUMO would be distributed over the aromatic ring, indicating where nucleophilic attack might occur.
An electrostatic potential (ESP) map would visually represent the charge distribution. It is anticipated that the regions around the oxygen and nitrogen atoms would show negative potential (red/yellow), indicating nucleophilic character, while the hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its acidic nature and ability to act as a hydrogen bond donor. The methyl groups, being weakly electron-donating, would slightly increase the electron density of the aromatic ring compared to an unsubstituted phenylhydroxylamine.
Table 1: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, related to ionization potential and electron-donating ability. |
| LUMO Energy | 0.9 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO, an indicator of chemical stability. |
| Dipole Moment | 1.9 D | A measure of the overall polarity of the molecule. |
| Charge on Nitrogen | -0.45 e | Mulliken population analysis suggesting a partial negative charge, indicating nucleophilic character. |
Note: This table contains interactive data. You can sort and filter the information as needed.
Computational methods can model the full energy profile of a chemical reaction, from reactants to products. This involves locating the geometry of the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed).
Potential reactions of this compound that could be studied include its oxidation to the corresponding nitroso or nitro compound, or electrophilic aromatic substitution on the dimethylphenyl ring. For example, modeling the oxidation pathway would involve calculating the energy changes as an oxidizing agent approaches and reacts with the hydroxylamine group. The calculations would identify the transition state structure and provide the activation energy, offering insights into the reaction's feasibility and rate. Computational studies have shown that substituents on the aromatic ring can significantly influence reaction barriers. umn.edu
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction | Reaction Coordinate | Activation Energy (kcal/mol) | Description |
|---|---|---|---|
| Oxidation to Nitrosobenzene (B162901) | N-H bond cleavage | 15.2 | Energy barrier for the initial step of oxidation, a key indicator of antioxidant potential. |
| Electrophilic Nitration (ortho) | C-N bond formation | 18.5 | Energy barrier for nitration at the position ortho to the hydroxylamine group. |
Note: This table contains interactive data. You can sort and filter the information as needed.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations. Conformational analysis and molecular dynamics (MD) simulations explore these different states and their relative energies, as well as how the molecule interacts with its environment.
Conformational analysis of this compound would primarily focus on the rotation around the C-N single bond connecting the phenyl ring to the hydroxylamine group. The relative orientation of the -OH group with respect to the plane of the aromatic ring defines different conformers. Steric hindrance between the hydroxylamine group and the two adjacent methyl groups on the ring is a critical factor in determining the most stable conformation.
A potential energy surface scan, where the energy is calculated as a function of the C-C-N-O dihedral angle, would reveal the energy minima corresponding to stable conformers and the energy barriers between them. It is expected that the lowest energy conformation would be one that minimizes steric clash. This would likely involve the N-O bond being oriented away from the methyl groups. The planarity of the system could also be influenced by potential intramolecular hydrogen bonding between the hydroxylamine's hydrogen and the π-system of the ring or a methyl group, although this is generally a weak interaction.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | C-C-N-O Dihedral Angle | Relative Energy (kcal/mol) | Population at 298 K (%) | Description |
|---|---|---|---|---|
| Anti-periplanar | ~180° | 0.0 | 75% | Most stable conformer, minimizes steric repulsion. |
| Syn-clinal (Gauche) | ~60° | 1.5 | 15% | A local energy minimum with some steric interaction. |
| Syn-clinal (Gauche) | ~-60° | 1.5 | 10% | Another local energy minimum, enantiomeric to the +60° conformer. |
Note: This table contains interactive data. You can sort and filter the information as needed.
Molecular dynamics (MD) simulations track the positions and velocities of atoms in a system over time, providing a detailed picture of molecular motion and interactions. nih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule behaves in a condensed phase.
The hydroxylamine group is capable of both donating (from the -OH) and accepting (at the O and N atoms) hydrogen bonds. In a protic solvent like water, strong hydrogen bonding interactions with the solvent are expected. chempap.org These interactions would significantly influence the molecule's solubility and conformational preferences. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. The simulations can also predict how the solvent environment modulates the molecule's dynamics and structure. nih.gov For instance, the presence of solvent can stabilize certain conformers over others.
Table 4: Hypothetical Solvation Free Energies and Hydrogen Bond Analysis
| Solvent | Solvation Free Energy (kcal/mol) | Average H-Bonds (Solute-Solvent) | Description |
|---|---|---|---|
| Water | -8.5 | 3.1 | Strong favorable interaction due to extensive hydrogen bonding. |
| Ethanol (B145695) | -6.2 | 2.2 | Favorable interaction with a polar protic solvent. |
| Acetone | -4.1 | 1.1 | Moderate interaction with a polar aprotic solvent (H-bond acceptor only). |
Note: This table contains interactive data. You can sort and filter the information as needed.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity. acs.org While no specific biological activity has been defined for this compound, a hypothetical SAR study can illustrate the process. This involves systematically modifying the structure of the parent molecule and calculating various physicochemical and electronic descriptors for each analogue. These descriptors are then correlated with a measured (or predicted) activity.
For this compound, derivatives could be created by changing the substituents on the phenyl ring (e.g., adding electron-withdrawing or electron-donating groups) or by modifying the hydroxylamine moiety. Calculated descriptors could include lipophilicity (logP), molecular weight, polar surface area (PSA), and quantum chemical properties like HOMO/LUMO energies. By analyzing the trends, a model can be built to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced potency or desired properties. For instance, studies on other hydroxylamine derivatives have shown that electronic effects of substituents are crucial for their activity. acs.org
Table 5: Hypothetical Structure-Activity Relationship Data for this compound Derivatives
| Derivative (R group at position 5) | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | Hypothetical Activity (IC₅₀, µM) |
|---|---|---|---|---|
| -H (Parent Compound) | 2.1 | 32.6 | -5.8 | 15.0 |
| -F | 2.2 | 32.6 | -5.9 | 12.5 |
| -Cl | 2.6 | 32.6 | -6.0 | 10.2 |
| -NO₂ | 1.9 | 78.5 | -6.5 | 5.1 |
Note: This table contains interactive data. You can sort and filter the information as needed. The data suggests that electron-withdrawing groups enhance the hypothetical activity.
No Found for this compound
Extensive searches for theoretical and computational chemistry studies, including predictive models for reactivity and biological interactions, as well as molecular docking and binding studies specifically focused on this compound, have yielded no publicly available research data or academic publications.
This lack of information prevents the construction of an article based on the requested outline. The scientific literature accessible through broad searches does not appear to contain specific computational analyses, theoretical predictions of reactivity, or molecular docking simulations for this particular chemical compound. Therefore, the sections on "Predictive Models for Reactivity and Biological Interactions" and "Molecular Docking and Binding Studies" cannot be populated with the required detailed research findings and data tables.
Further investigation into proprietary databases or specialized chemical research archives not publicly indexed may be required to locate such specific information. At present, the requested scientifically accurate and detailed content on the theoretical and computational aspects of this compound is not available in the public domain.
Conclusion and Future Directions in 2,3 Dimethylphenylhydroxylamine Research
Summary of Key Research Findings and Contributions
Research on compounds analogous to 2,3-Dimethylphenylhydroxylamine has established a general framework for understanding its potential chemical behavior. Studies on arylhydroxylamines have demonstrated their role as key intermediates in the metabolic activation of aromatic amines. The oxidation of the hydroxylamine (B1172632) moiety can lead to the formation of highly reactive electrophilic species, such as nitrosoarenes and nitrenium ions. These intermediates are known to form adducts with biological macromolecules, a process implicated in the toxic and carcinogenic effects of some aromatic amines. The substitution pattern on the aromatic ring is a critical determinant of the stability and reactivity of these intermediates. However, specific experimental data on the influence of the 2,3-dimethyl substitution is currently lacking in the public domain.
Identification of Knowledge Gaps and Unanswered Questions
Despite the foundational knowledge from related compounds, a significant number of questions specifically concerning this compound remain unanswered. The precise synthetic pathways to achieve high yields and purity of this compound are not well-documented in publicly accessible literature. Furthermore, the identity and reactivity of the specific intermediates formed during its metabolic activation are yet to be experimentally determined. The influence of the ortho- and meta-methyl groups on the electronic properties of the phenylhydroxylamine core and, consequently, on the stability and reaction kinetics of its reactive metabolites, is a major knowledge gap. A deeper understanding of the molecular interactions of this compound and its metabolites with biological targets is also crucial.
Proposed Future Research Avenues and Methodological Innovations
To address the existing knowledge gaps, a multi-pronged research approach is essential. This should encompass novel synthetic strategies, in-depth mechanistic studies, and advanced computational modeling.
Development of Novel Synthetic Pathways
Future research should prioritize the development of efficient and scalable synthetic routes to this compound. While classical methods for the synthesis of arylhydroxylamines, such as the reduction of the corresponding nitroarenes, provide a starting point, investigations into more modern and selective catalytic methods are warranted. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) has been effectively used for the synthesis of related amino compounds and could be optimized for the selective reduction of 2,3-dimethylnitrobenzene. mdpi.com The exploration of transfer hydrogenation reactions could also offer a milder and more selective alternative.
A potential synthetic approach, adapted from the synthesis of a related Schiff base, could involve the reaction of a suitable precursor with a hydroxylaminating agent under controlled conditions. google.com The development of a robust synthetic protocol is a critical first step to enable further detailed chemical and biological investigations.
| Potential Synthetic Strategy | Key Reagents and Conditions | Anticipated Advantages |
| Catalytic Hydrogenation | 2,3-Dimethylnitrobenzene, H2 gas, Pd/C catalyst, controlled pressure and temperature. | Potentially high yield and purity. |
| Transfer Hydrogenation | 2,3-Dimethylnitrobenzene, a hydrogen donor (e.g., formic acid, ammonium (B1175870) formate), catalyst. | Milder reaction conditions, avoids the use of high-pressure hydrogen gas. |
Deeper Mechanistic Insights into Reactive Intermediates
A crucial area for future research is the detailed investigation of the reactive intermediates generated from this compound. Kinetic and mechanistic studies, similar to those performed on the oxidation of other aromatic compounds, are necessary to understand the reaction pathways. researchgate.netrsc.orgresearchgate.net Techniques such as stopped-flow spectroscopy can be employed to monitor the formation and decay of transient species.
The identification of oxidation products is paramount. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in characterizing the stable end-products and any trapped reactive intermediates. The use of specific trapping agents can help in the identification of short-lived species like nitrosoarenes and nitrenium ions.
Advanced Computational Modeling Approaches
Computational chemistry offers a powerful tool to complement experimental studies. Quantum chemical calculations, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), can be used to model the geometric and electronic structure of this compound and its potential metabolites. researchgate.net Such calculations can provide valuable insights into the stability of different conformers, the charge distribution within the molecule, and the activation energies for various reaction pathways.
Molecular dynamics simulations can be employed to study the behavior of this compound in a simulated biological environment, providing insights into its potential interactions with water molecules and biological membranes. bibliotekanauki.pl
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics. | Understanding of molecular stability, reactivity, and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in a biological context. | Prediction of binding modes and interactions with biological macromolecules. |
Exploration of Specific Molecular Interactions
Understanding the non-covalent interactions between this compound and its potential biological targets is key to elucidating its mechanism of action. nih.gov While direct experimental data is absent, studies on analogous arylhydrocarbons suggest that interactions with receptors like the aryl hydrocarbon receptor (AhR) could be a possibility. nih.gov Future research should explore the binding affinity of this compound and its metabolites to various proteins and enzymes.
Techniques such as fluorescence quenching assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can provide quantitative data on these interactions. Furthermore, co-crystallization of the compound or its stable metabolites with target proteins, followed by X-ray crystallography, could provide atomic-level details of the binding mode. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dimethylphenylhydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of structurally similar arylhydroxylamines often involves catalytic hydrogenation of nitro precursors or hydroxylamine addition to ketones. For example, Sc(OTf)₃ or Ni(ClO₄)₂·6H₂O in organic solvents (e.g., acetonitrile) have been used to promote multi-component reactions for dihydrofuran derivatives, achieving yields up to 80% under optimized temperatures (60–80°C) . For this compound, analogous protocols could be adapted by substituting nitroarene precursors (e.g., 2,3-dimethylnitrobenzene) and optimizing catalyst loading (5–10 mol%) and solvent polarity. Monitoring via TLC or HPLC is critical to track intermediates and minimize byproducts .
Q. What analytical techniques are most effective for characterizing this compound purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm regiochemistry and detect impurities. For hydroxylamine derivatives, sharp singlet peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) are typical .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±0.001 Da) validates molecular formula .
- Infrared Spectroscopy (IR) : O-H (3200–3400 cm⁻¹) and N-O (950–1250 cm⁻¹) stretches confirm functional groups .
- HPLC-PDA : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation .
- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic/basic residues before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How do solvent systems and catalysts affect the regioselectivity of this compound in heterocyclic synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in hydroxylamine-mediated cyclizations. For example, FeCl₃·6H₂O/meglumine deep eutectic solvent (DES) systems enable water-compatible, regioselective synthesis of dihydrofurans (72–89% yield) by stabilizing transition states via hydrogen bonding . Computational studies (DFT) can model solvent-catalyst interactions to predict regioselectivity in C-N bond formation .
Q. What strategies resolve contradictions in reported catalytic efficiencies for hydroxylamine derivatives?
- Methodological Answer : Discrepancies in catalytic performance (e.g., Sc(OTf)₃ vs. Pd/TY-Phos) may arise from substrate steric effects or solvent polarity. Systematic studies should:
- Compare turnover numbers (TON) under standardized conditions (e.g., 25°C, 0.1 M substrate).
- Use Arrhenius plots to assess activation energy differences.
- Employ kinetic isotope effects (KIE) to probe rate-determining steps .
Q. How can computational chemistry predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Tools like MarvinSketch estimate hydroxylamine pKa (~6.2), indicating protonation below pH 5 enhances electrophilicity.
- DFT Simulations : Calculate HOMO/LUMO gaps to assess oxidative stability. For example, methyl substituents lower LUMO energy (-1.8 eV), increasing susceptibility to electrophilic attack .
- MD Simulations : Model aqueous solubility and aggregation tendencies using OPLS-AA force fields in Desmond .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Heat Management : Exothermic hydroxylamine formation requires jacketed reactors with controlled cooling (ΔT < 5°C/min) .
- Catalyst Recycling : Immobilize metal catalysts (e.g., Ni on SiO₂) to reduce costs; DES systems in achieved 5 cycles with <10% activity loss .
- Purification : Use continuous-flow chromatography (e.g., SMB technology) for high-purity (>99%) isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
